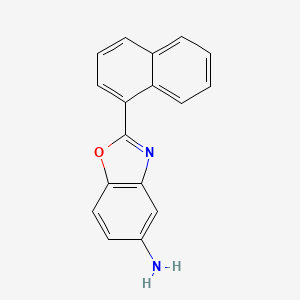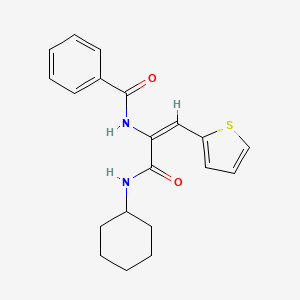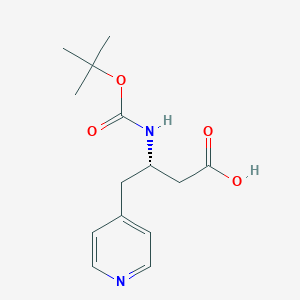
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1447944-13-9 . It has a molecular weight of 186.21 . The IUPAC name for this compound is 1-(4-hydroxytetrahydro-2H-pyran-4-yl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14O4/c10-7(11)8(1-2-8)9(12)3-5-13-6-4-9/h12H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Mécanisme D'action
The exact mechanism of action of 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid is not fully understood, but it is believed to involve the activation of certain receptors in the body. Specifically, this compound has been shown to activate the G protein-coupled receptor GPR35, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
In addition to its analgesic and anti-inflammatory effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of certain neurotransmitters and to modulate the activity of certain ion channels. Additionally, this compound has been shown to have antioxidant effects, which may be beneficial in a variety of contexts.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid is that it has been shown to be relatively safe and well-tolerated in animal studies. Additionally, it has been shown to have good bioavailability and to be effective when administered orally. However, one limitation of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy in this context are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid. One area of interest is the development of more potent and selective analogs of this compound that could be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Finally, there is potential for this compound to be used in combination with other drugs or therapies to enhance its effects or to reduce side effects.
Méthodes De Synthèse
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process that involves the use of various chemical reagents and techniques. One common method involves the reaction of cyclopropane carboxylic acid with oxirane in the presence of a catalyst, followed by hydrolysis and purification steps.
Applications De Recherche Scientifique
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid has been studied extensively for its potential use in the treatment of pain and inflammation. In particular, it has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific situations occur .
Propriétés
IUPAC Name |
1-(4-hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)8(1-2-8)9(12)3-5-13-6-4-9/h12H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRKQOQTRDWING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)
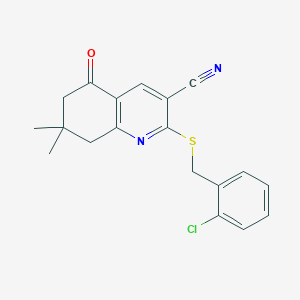
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B2624819.png)
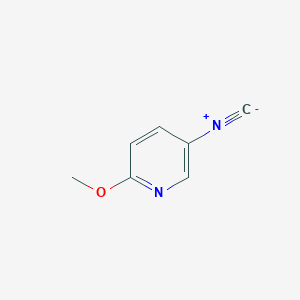
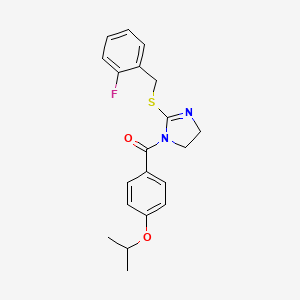
![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)

![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2624831.png)
![5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2624833.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2624835.png)
